Spiro[3.4]octan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[34]octan-2-ylmethanol is a spirocyclic compound with the molecular formula C9H16O It contains a spiro[34]octane core with a hydroxymethyl group attached to the second carbon atom This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.4]octan-2-ylmethanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable diol with a strong acid catalyst can lead to the formation of the spirocyclic structure. Another method involves the use of radical chemistry, where free radicals are generated to induce cyclization and form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in the formation of spiro[3.4]octane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spiro[3.4]octan-2-one, while reduction can produce spiro[3.4]octane.
Scientific Research Applications
Spiro[3.4]octan-2-ylmethanol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of spirocyclic systems on biological activity.
Medicine: this compound and its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[3.4]octan-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The spirocyclic structure may influence the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-azaspiro[3.4]octan-2-ylmethanol: Contains a nitrogen atom in the spirocyclic core, which can alter its chemical and biological properties.
5,8-dioxathis compound: Incorporates oxygen atoms in the spirocyclic structure, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
spiro[3.4]octan-2-ylmethanol |
InChI |
InChI=1S/C9H16O/c10-7-8-5-9(6-8)3-1-2-4-9/h8,10H,1-7H2 |
InChI Key |
KYPQXUVJPNITKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.